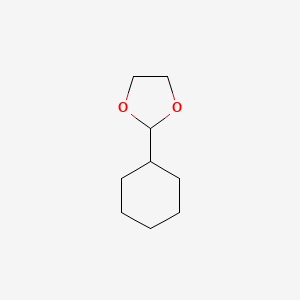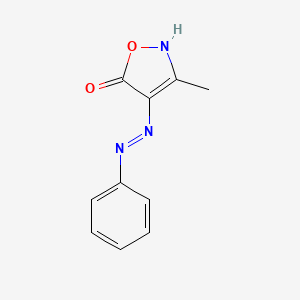
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the C=N–NH group, which endows the carbon atom with nucleophilic and electrophilic characteristics, and the nitrogen atom with nucleophilic properties . This dual nature enables hydrazones to be utilized in various applications, including drug development and organic synthesis.
Preparation Methods
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one typically involves the condensation of an arylhydrazine with an aldehyde or ketone . For instance, phenylhydrazine can condense with acetophenone to produce acetophenone phenylhydrazone, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of ethanol and a few drops of glacial acetic acid, followed by recrystallization to purify the product .
Chemical Reactions Analysis
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the compound can undergo Z,E-isomerization triggered by light or chemical stimuli, allowing it to function as a molecular switch . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of covalent organic frameworks and optoelectronic devices . In biology and medicine, hydrazones, including (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one, are valuable as antimicrobial agents and in drug development . Additionally, the compound’s ability to undergo Z,E-isomerization makes it a promising candidate for the development of molecular machines and adaptive materials .
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one involves its ability to undergo Z,E-isomerization. This process can occur through inversion, rotation, or hydrazone-azo tautomerization followed by rotation around the C–N bond . The compound’s molecular targets and pathways are influenced by its nucleophilic and electrophilic properties, which enable it to interact with various biological molecules and facilitate organocatalytic reactions .
Comparison with Similar Compounds
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is unique due to its structural modularity and ability to undergo reversible Z,E-isomerization with high fatigue resistance . Similar compounds include other hydrazones, such as those derived from cyanoacetyl hydrazine and 3-acetylpyridine . These compounds also exhibit diverse biological properties and are used in various pharmaceutical applications .
Properties
CAS No. |
16428-77-6 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-methyl-4-phenyldiazenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15-13-7)12-11-8-5-3-2-4-6-8/h2-6,13H,1H3 |
InChI Key |
GSTVATDKSJIQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


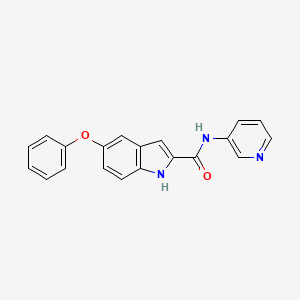
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
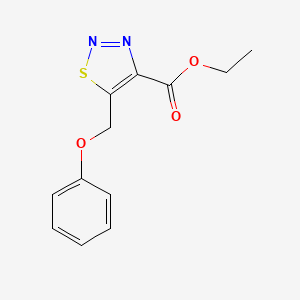
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

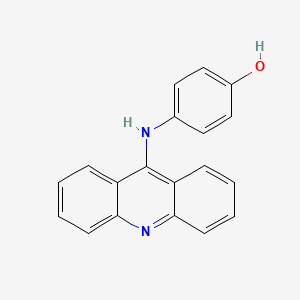
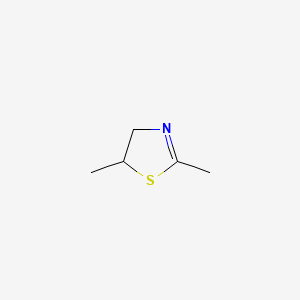
![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
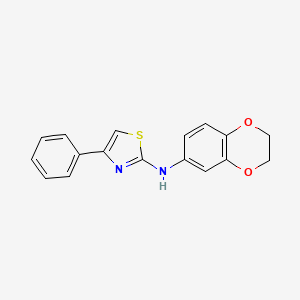
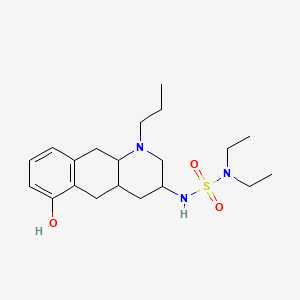
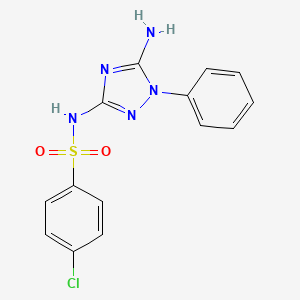
![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
